3-Chloro-5-fluoro-4-methoxyphenylboronic acid
Overview
Description
3-Chloro-5-fluoro-4-methoxyphenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups. The molecular formula of this compound is C7H7BClFO3, and it is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key step in many synthetic pathways . It has been used in the preparation of microtubule inhibitors as potential antitumors , and in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that contribute to its bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, including potential antitumor agents .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling, which are known to be exceptionally mild and functional group tolerant . The stability of the compound under these conditions contributes to its efficacy in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Chloro-5-fluoro-4-methoxyphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Derivatives: Formed via nucleophilic substitution reactions
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Chloro-5-fluoro-4-methoxyphenylboronic acid can be compared with other similar compounds, such as:
4-Chloro-3-methoxyphenylboronic acid: Lacks the fluorine substituent, which may affect its reactivity and selectivity in certain reactions.
3-Fluoro-4-methoxyphenylboronic acid: Lacks the chlorine substituent, which may influence its chemical properties and applications.
4-Methoxyphenylboronic acid: Lacks both chlorine and fluorine substituents, making it less sterically hindered and potentially more reactive in certain reactions.
The presence of both chlorine and fluorine substituents in this compound makes it unique, as these substituents can influence its electronic properties and reactivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMNBNEOUYRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235348 | |
Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-04-3 | |
Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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